molecular formula C16H17ClN2O2S B5810712 N-(3-chloro-2-methylphenyl)-N'-(2,5-dimethoxyphenyl)thiourea

N-(3-chloro-2-methylphenyl)-N'-(2,5-dimethoxyphenyl)thiourea

Cat. No. B5810712
M. Wt: 336.8 g/mol
InChI Key: RVKVZQXTJHSHIM-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-N'-(2,5-dimethoxyphenyl)thiourea, also known as CMT-3, is a synthetic compound that has been studied for its potential medical applications. CMT-3 is a member of the thiourea family of compounds, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-N'-(2,5-dimethoxyphenyl)thiourea is not fully understood, but it is believed to involve the inhibition of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a role in cell signaling and are often dysregulated in cancer cells. By inhibiting PTPs, this compound may disrupt the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, this compound has been found to exhibit other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that play a role in tissue remodeling and cancer cell invasion. This compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and is overexpressed in some cancers.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-chloro-2-methylphenyl)-N'-(2,5-dimethoxyphenyl)thiourea is that it has been found to exhibit anti-tumor activity in a variety of cancer cell lines, suggesting that it may have broad-spectrum activity. However, this compound has also been found to exhibit cytotoxicity against some normal cells, indicating that it may have limited therapeutic potential. In addition, this compound is a synthetic compound that may be difficult and expensive to produce on a large scale.

Future Directions

There are several potential future directions for research on N-(3-chloro-2-methylphenyl)-N'-(2,5-dimethoxyphenyl)thiourea. One area of interest is the development of analogs of this compound that may have improved therapeutic properties. For example, researchers may seek to develop compounds that exhibit greater selectivity for cancer cells and have reduced toxicity against normal cells. Another area of interest is the investigation of the mechanism of action of this compound and related compounds. By understanding how these compounds inhibit PTPs and other enzymes, researchers may be able to develop more effective cancer treatments. Finally, researchers may seek to investigate the potential use of this compound in combination with other cancer therapies, such as chemotherapy or radiation therapy, to improve treatment outcomes.

Synthesis Methods

N-(3-chloro-2-methylphenyl)-N'-(2,5-dimethoxyphenyl)thiourea can be synthesized through a multi-step process involving the reaction of 3-chloro-2-methylphenylisocyanate with 2,5-dimethoxyaniline in the presence of a reducing agent. The resulting product is then treated with thiourea to yield this compound. The synthesis method has been optimized to improve yield and purity, and analytical techniques such as NMR spectroscopy and mass spectrometry have been used to confirm the identity of the compound.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-N'-(2,5-dimethoxyphenyl)thiourea has been studied for its potential use in the treatment of cancer, as it has been found to exhibit anti-tumor activity in vitro and in vivo. Specifically, this compound has been shown to inhibit the growth of a variety of cancer cell lines, including breast, prostate, and colon cancer cells. In addition, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-(2,5-dimethoxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2S/c1-10-12(17)5-4-6-13(10)18-16(22)19-14-9-11(20-2)7-8-15(14)21-3/h4-9H,1-3H3,(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVKVZQXTJHSHIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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